1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure that includes two chlorodimethylsilyl groups attached to a tetramethyldisiloxane backbone. This compound has the chemical formula and a CAS number of 18077-18-4. It appears as a colorless to light yellow liquid and is notable for its applications in various industrial processes, particularly in silicone chemistry.
The reactivity of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane primarily involves nucleophilic substitutions due to the presence of the chlorodimethylsilyl groups. These groups can react with nucleophiles such as alcohols or amines, leading to the formation of siloxane derivatives. Additionally, this compound can undergo hydrolysis in the presence of water, resulting in the release of hydrochloric acid and the formation of silanol species.
The synthesis of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane can be achieved through several methods:
This compound finds utility in various fields:
Interaction studies involving 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane typically focus on its compatibility with other siloxanes and organic compounds. The chlorosilane groups allow for cross-linking with other reactive species during polymerization processes. Research indicates that this compound can enhance the mechanical properties of silicone matrices when used in conjunction with other silanes or fillers.
Several compounds share structural similarities with 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | Simple siloxane structure without functional groups. |
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 2401-73-2 | Contains dichloride functionality; more reactive than the target compound. |
1,3-Bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane | 2469-55-8 | Incorporates amine groups; used for different applications like curing agents. |
1,3-Bis(2-chloropropyl)-1,1,3,3-tetramethyldisiloxane | 18132-72-4 | Similar chlorinated structure but with propyl groups instead of ethyl. |
The uniqueness of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane lies in its specific combination of chlorodimethylsilyl functionality and its application potential in silicone chemistry compared to other similar compounds.